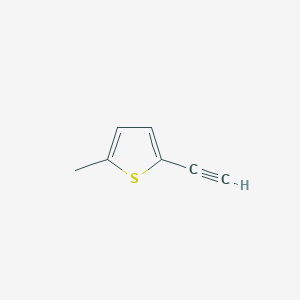2-Ethynyl-5-methylthiophene
CAS No.: 81294-10-2
Cat. No.: VC2355827
Molecular Formula: C7H6S
Molecular Weight: 122.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 81294-10-2 |
|---|---|
| Molecular Formula | C7H6S |
| Molecular Weight | 122.19 g/mol |
| IUPAC Name | 2-ethynyl-5-methylthiophene |
| Standard InChI | InChI=1S/C7H6S/c1-3-7-5-4-6(2)8-7/h1,4-5H,2H3 |
| Standard InChI Key | ZDCWYRXEXHPFGS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(S1)C#C |
| Canonical SMILES | CC1=CC=C(S1)C#C |
Introduction
Basic Chemical Information
2-Ethynyl-5-methylthiophene is a sulfur-containing heterocyclic compound with a five-membered aromatic ring structure. The compound features an ethynyl group (acetylene group) at the second position and a methyl group at the fifth position of the thiophene ring. This particular structural arrangement contributes to its distinctive chemical and physical properties.
Identification and Basic Properties
The compound is characterized by the following key identifiers and properties:
| Property | Value |
|---|---|
| Chemical Formula | C₇H₆S |
| Molecular Weight | 122.19 g/mol |
| CAS Registry Number | 81294-10-2 |
| IUPAC Name | 2-ethynyl-5-methylthiophene |
| Appearance | Not specified in available data |
| Structure | Five-membered thiophene ring with ethynyl and methyl substituents |
The chemical structure consists of a thiophene ring, which is a five-membered aromatic heterocycle containing one sulfur atom. The distinctive feature of this compound is the presence of both an ethynyl (C≡CH) group at position 2 and a methyl (CH₃) group at position 5 of the thiophene ring.
Chemical Properties
Structural Characteristics
2-Ethynyl-5-methylthiophene combines the aromaticity of the thiophene ring with the high reactivity of the ethynyl group. The presence of the methyl group at position 5 further influences its electronic properties and reactivity patterns. The thiophene core provides aromatic stability while the ethynyl group introduces alkyne reactivity, making this compound particularly versatile in chemical synthesis applications.
Synthesis and Preparation Methods
Laboratory Synthesis Routes
Chemical Reactivity
Common Reaction Types
2-Ethynyl-5-methylthiophene can participate in various chemical reactions owing to its reactive functional groups. The following reactions are particularly relevant to this compound:
Oxidation Reactions
The compound can undergo oxidation to form sulfoxides or sulfones when the sulfur atom in the thiophene ring is oxidized. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reactions
The ethynyl group can be reduced to an ethyl group using appropriate reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst. This transformation converts 2-Ethynyl-5-methylthiophene to 2-Ethyl-5-methylthiophene.
Reaction Products
The major products formed from reactions of 2-Ethynyl-5-methylthiophene include:
| Reaction Type | Major Products |
|---|---|
| Oxidation | Sulfoxides and sulfones of 2-Ethynyl-5-methylthiophene |
| Reduction | 2-Ethyl-5-methylthiophene |
| Substitution | Halogenated derivatives and other functionalized thiophenes |
Applications in Scientific Research
2-Ethynyl-5-methylthiophene has found applications across multiple scientific disciplines due to its unique structure and reactivity.
Chemical Synthesis Applications
The compound serves as a valuable building block in the synthesis of more complex thiophene derivatives and polymers. Its ethynyl group provides a reactive site for further functionalization through click chemistry and other coupling reactions.
Biological Research
Research has explored the potential biological activities of 2-Ethynyl-5-methylthiophene, including antimicrobial and anticancer properties. The compound's structural features may contribute to its interactions with biological targets.
Medicinal Chemistry
Ongoing research investigates the potential use of 2-Ethynyl-5-methylthiophene in drug development, particularly for its possible anti-inflammatory and antioxidant properties. The compound may serve as a scaffold for developing bioactive molecules.
Materials Science
In materials science and electronic applications, 2-Ethynyl-5-methylthiophene is utilized in the development of:
-
Organic semiconductors
-
Organic light-emitting diodes (OLEDs)
-
Electronic materials with tunable properties
The conjugated π-electron system of the thiophene ring, combined with the extended conjugation provided by the ethynyl group, makes this compound attractive for these applications.
Comparison with Related Compounds
Structural Analogues
A comparison of 2-Ethynyl-5-methylthiophene with its structural analogues reveals interesting differences in properties and applications:
| Compound | Key Structural Difference | Notable Properties |
|---|---|---|
| 2-Ethynyl-5-methylthiophene | Ethynyl group at position 2 | Higher reactivity due to ethynyl group, potential for click chemistry |
| 2-Ethyl-5-methylthiophene | Ethyl group instead of ethynyl | Less reactive, different electronic properties |
| 2-Acetyl-5-methylthiophene | Acetyl group instead of ethynyl | Contains a carbonyl group, different reactivity pattern |
The presence of the ethynyl group in 2-Ethynyl-5-methylthiophene distinguishes it from similar thiophene derivatives by providing a site for metal-catalyzed coupling reactions and click chemistry applications.
Current Research and Future Directions
Current research on 2-Ethynyl-5-methylthiophene focuses on:
-
Development of new synthetic routes to improve yield and purity
-
Exploration of its potential in polymer chemistry for electronic applications
-
Investigation of biological activities for pharmaceutical applications
-
Study of its role in developing novel materials with tunable properties
Future research directions may include:
-
Detailed structure-activity relationship studies for medicinal applications
-
Development of sustainable synthetic methods using greener catalysts
-
Exploration of its potential in photovoltaic applications
-
Investigation of its role in developing new conductive polymers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume